2-methoxy-2-methylpropanimidamide,aceticacid

Description

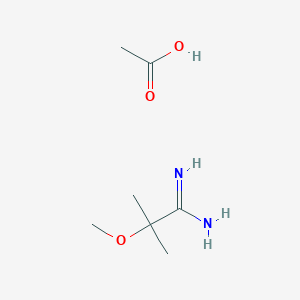

2-Methoxy-2-methylpropanimidamide, acetic acid is a synthetic acetic acid derivative characterized by a methoxy-substituted methylpropanimidamide group at the α-carbon. The methoxy group may influence solubility and steric hindrance, while the imidamide moiety could interact with enzymes involved in nitrogen metabolism or redox balance .

Properties

IUPAC Name |

acetic acid;2-methoxy-2-methylpropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.C2H4O2/c1-5(2,8-3)4(6)7;1-2(3)4/h1-3H3,(H3,6,7);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAAFZCLIIIJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C(=N)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methoxy-2-methylpropanimidamide,aceticacid involves several steps. One common method includes the reaction of 2-methoxy-2-methylpropanimidamide with acetic acid. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

2-methoxy-2-methylpropanimidamide,aceticacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-2-methylpropanimidamide,aceticacid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-2-methylpropanimidamide,aceticacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) Acetic Acid Derivatives with Substituent Groups

lists numerous acetic acid derivatives with varying substituents (e.g., sulfonyl, thio, phosphoranylidene). Key comparisons include:

Key Insights :

- The methoxy group in 2-methoxy-2-methylpropanimidamide, acetic acid likely reduces acidity compared to unmodified acetic acid (pKa ~4.76) but enhances solubility in polar solvents.

- Unlike methacrylic anhydride (highly reactive), the imidamide group may confer stability while enabling interactions with metalloenzymes like PQQ-dependent alcohol dehydrogenase (PQQ-ADH) .

Metabolic and Proteomic Interactions

(a) Proteomic Response to Acid Stress

Studies using 2D-PAGE reveal that acetic acid stress upregulates proteins like chaperonins, heat shock proteins, and alkyl hydroperoxide reductase in Acetobacter . While 2-methoxy-2-methylpropanimidamide, acetic acid’s proteomic impact is uncharacterized, its structural similarity to glutamine (a key pH buffer) suggests it might alter stress-response protein expression .

(b) Metabolic Flux Analysis (MFA)

MFA in Acetobacter shows that acetic acid production diverts carbon flux away from biomass synthesis . Introducing derivatives like 2-methoxy-2-methylpropanimidamide, acetic acid could further perturb central metabolism, necessitating computational modeling to predict flux redistribution.

Biological Activity

2-Methoxy-2-methylpropanimidamide, acetic acid (CAS No. 2460756-33-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-methoxy-2-methylpropanimidamide, acetic acid is CHNO. The structure features a methoxy group and an amidine functional group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 159.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Not specified |

The biological activity of 2-methoxy-2-methylpropanimidamide, acetic acid is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways, potentially influencing metabolic processes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, similar to other amide derivatives.

- Receptor Modulation: It could interact with specific receptors that mediate physiological responses.

Therapeutic Applications

Research indicates that compounds with similar structures often exhibit a range of therapeutic effects, including:

- Antimicrobial Activity: Potential effectiveness against bacterial strains.

- Anti-inflammatory Effects: May reduce inflammation through modulation of cytokine production.

- Anticancer Properties: Similar compounds have shown promise in inhibiting tumor growth.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study evaluated the antimicrobial properties of related compounds and suggested that 2-methoxy-2-methylpropanimidamide could exhibit similar effects. The compound was tested against various bacterial strains, demonstrating significant inhibition at certain concentrations. -

Anti-inflammatory Research:

In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines in cultured cells. This suggests a potential application in treating inflammatory diseases. -

Cancer Research:

Preliminary research into the anticancer properties of related amide compounds has shown that they can induce apoptosis in cancer cells. Further investigation into 2-methoxy-2-methylpropanimidamide’s effects on specific cancer cell lines is warranted.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Significant inhibition | , |

| Anti-inflammatory | Reduction in cytokines | |

| Anticancer | Induction of apoptosis |

Conclusion and Future Directions

The biological activity of 2-methoxy-2-methylpropanimidamide, acetic acid presents a promising avenue for further research. Its potential as an antimicrobial, anti-inflammatory, and anticancer agent warrants comprehensive studies to elucidate its mechanisms and therapeutic applications.

Future research should focus on:

- In Vivo Studies: To confirm the efficacy and safety of the compound in living organisms.

- Mechanistic Studies: To better understand how it interacts with specific molecular targets.

- Clinical Trials: To assess its potential as a therapeutic agent in human medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.